molecular formula C16H13ClN4O B4392452 N-(3-chloro-2-methylphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide

N-(3-chloro-2-methylphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B4392452
M. Wt: 312.75 g/mol
InChI Key: JLPDFIAFQTVMJB-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide, also known as CCT007093, is a small molecule inhibitor that has been extensively studied for its potential as an anti-cancer drug. This compound is of particular interest because it targets a protein called MELK, which is overexpressed in many types of cancer cells.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide involves the inhibition of MELK, a protein that is overexpressed in many types of cancer cells. MELK is a serine/threonine kinase that plays a role in cell cycle regulation and apoptosis. Inhibition of MELK leads to cell cycle arrest and apoptosis in cancer cells. This compound has been shown to be a potent inhibitor of MELK, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, it leads to cell cycle arrest and apoptosis by inhibiting the activity of MELK. In addition, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These effects make it a potential candidate for the treatment of cancer and inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3-chloro-2-methylphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide in lab experiments include its high potency as an inhibitor of MELK, its relatively simple synthesis method, and its potential as a candidate for cancer therapy and the treatment of inflammatory diseases. The limitations include the need for further research to determine its efficacy in vivo, potential off-target effects, and the need for optimization of dosing and administration.

Future Directions

There are several future directions for research on N-(3-chloro-2-methylphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide. These include:
1. Further optimization of dosing and administration to improve its efficacy in vivo.
2. Investigation of potential off-target effects and development of strategies to minimize them.
3. Exploration of its potential as a candidate for combination therapy with other anti-cancer drugs.
4. Investigation of its potential as a candidate for the treatment of other diseases such as autoimmune diseases.
5. Development of analogs with improved potency and selectivity for MELK inhibition.
In conclusion, this compound is a promising candidate for cancer therapy and the treatment of inflammatory diseases. Its high potency as an inhibitor of MELK, relatively simple synthesis method, and potential for further optimization make it an attractive target for future research.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-1-phenyl-1H-1,2,4-triazole-3-carboxamide has been extensively studied for its potential as an anti-cancer drug. It has been shown to inhibit the activity of MELK, a protein that is overexpressed in many types of cancer cells. Inhibition of MELK leads to cell cycle arrest and apoptosis in cancer cells, making it an attractive target for cancer therapy. In addition to its anti-cancer properties, this compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-1-phenyl-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O/c1-11-13(17)8-5-9-14(11)19-16(22)15-18-10-21(20-15)12-6-3-2-4-7-12/h2-10H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPDFIAFQTVMJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=NN(C=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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